molecular formula C6H13N B3272419 Allylpropylamine CAS No. 5666-21-7

Allylpropylamine

Cat. No. B3272419
CAS RN: 5666-21-7
M. Wt: 99.17 g/mol
InChI Key: HUEPADWXXGLLSW-UHFFFAOYSA-N
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Description

Allylpropylamine is an organic compound with the molecular formula C6H13N . It has an average mass of 99.174 Da and a monoisotopic mass of 99.104797 Da .


Synthesis Analysis

The synthesis of Allylpropylamine and similar compounds often involves allyl–allyl cross-coupling reactions . This provides a practical synthetic route for the direct construction of 1,5-dienes, which are significant building blocks in chemical synthesis . Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc., are extensively studied and show excellent regio- and enantioselective control .


Molecular Structure Analysis

Allylpropylamine is a primary amine, which means it has one alkyl group attached to the nitrogen atom . The molecular structure of Allylpropylamine can be represented as a chain of six carbon atoms, with one of the carbon atoms connected to a nitrogen atom .


Chemical Reactions Analysis

Amines like Allylpropylamine can undergo a variety of chemical reactions. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Allylpropylamine, being a primary amine, can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .

Scientific Research Applications

Arylation Methods

A significant application of allylpropylamine is in the field of arylation methods. Gildner et al. (2016) developed a method for the arylation of cyclopropylamine and N-arylcyclopropylamines using R-allylpalladium precatalysts. This process allows access to a wide range of (hetero)arylated cyclopropylanilines, which are motifs present in prominent drug molecules. The method is highly tolerant of various functional groups and heterocycles, providing a versatile approach for synthesizing arylated cyclopropylamines (Gildner, Deangelis, & Colacot, 2016).

Functional Organic Thin Films

Denis et al. (2010) explored the pulsed plasma polymerization of allylamine and cyclopropylamine, highlighting their use in creating functional organic thin films. The study focused on the influence of the precursor chemical structure on the process selectivity toward primary amine groups. It was found that plasma polymer films synthesized from cyclopropylamine yielded the largest percentage of primary amine groups, demonstrating the relevance of allylpropylamine derivatives in thin film fabrication (Denis et al., 2010).

Synthesis of Benzopyrrolizidinyl Sulfonamides

Xu et al. (2015) described a one-pot process to convert 4-N-allylarylpropylamino-1-sulfonyl triazoles into benzopyrrolizidinyl sulfonamides. This method involves a series of reactions including the formation of an ammonium ylide immediate, rearrangement, and aza-Friedel-Crafts cyclization. This process demonstrates the application of allylpropylamine in the synthesis of complex organic compounds with potential pharmaceutical relevance (Xu et al., 2015).

Herbicide Hydrolysis

Bezemer and Rutan (2001) investigated the hydrolysis of a sulfonylurea herbicide, Ally, focusing on the application of allylpropylamine in agricultural chemistry. They developed a novel chemometric method for chemical analysis, providing insights into the hydrolysis process of allylpropylamine-based herbicides under various pH and temperature conditions (Bezemer & Rutan, 2001).

Future Directions

The future directions in the study and application of Allylpropylamine and similar compounds could involve further exploration of the allyl–allyl cross-coupling strategy . This strategy has revolutionized synthetic chemistry and has been successfully applied in stereoselective total syntheses of a number of complex natural products .

properties

IUPAC Name

N-prop-2-enylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-3-5-7-6-4-2/h3,7H,1,4-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEPADWXXGLLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allylpropylamine

CAS RN

5666-21-7
Record name Allylpropyl amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Nagayama, B Ochiai - Polymer Journal, 2016 - nature.com
… Allylpropylamine was obtained via the NaBH 4 reduction of the imine prepared from allylamine and propionaldehyde. Carbon disulfide (Kanto Chemical, >99%) was dried sequentially …
Number of citations: 6 www.nature.com
S Yamazaki, K Fujinami, Y Maitoko… - The Journal of …, 2013 - ACS Publications
Lewis acid-promoted intramolecular reactions of alkenyl ethenetricarboxylates and the corresponding amides have been examined. Reaction of allyl ethenetricarboxylates and the …
Number of citations: 19 pubs.acs.org
HP Wu, R Aumann, R Fröhlich, E Wegelius - Organometallics, 2001 - ACS Publications
Reaction of the [2-(1-cyclopentenyl)ethynyl]carbene tungsten compound 1a with secondary allylamines RNH CH 2 CH CH 2 (R = CH 2 CH CH 2 , CH 2 CH 2 CH 3 , PhCH 2 ) (2a−c) …
Number of citations: 17 pubs.acs.org
N SUZUKI - academia.edu
Basic Pattern of CC Bond Formation in Organometallic Chemistry Recent development of organometallic chemistry is remarkable and extensive investigation was performed for its …
Number of citations: 3 www.academia.edu
JK Kaplan - 1988 - search.proquest.com
Rate constants for radical reactions were determined using Barton's $ N $-hydroxypyridine-2-thione esters as the source of radicals. Arrhenius functions of the rate constants ($ k\sb {\rm …
Number of citations: 0 search.proquest.com

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